molecular formula C12H11NO2 B8526113 4-cyclopropyl-1-methyl-1H-indole-2,3-dione

4-cyclopropyl-1-methyl-1H-indole-2,3-dione

Cat. No. B8526113
M. Wt: 201.22 g/mol
InChI Key: PWXBJNQEWYXGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-1-methyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-1-methyl-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-methyl-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-cyclopropyl-1-methyl-1H-indole-2,3-dione

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-cyclopropyl-1-methylindole-2,3-dione

InChI

InChI=1S/C12H11NO2/c1-13-9-4-2-3-8(7-5-6-7)10(9)11(14)12(13)15/h2-4,7H,5-6H2,1H3

InChI Key

PWXBJNQEWYXGJY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C(=O)C1=O)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-methyl-1,3-dihydro-indol-2-one, prepared in a fashion similar as described in Example 39a (CAS#884855-67-8, 1.80 g, 7.5 mmol) in THF (24 mL) was added water (8 mL), tripotassium phosphate (5.57 g, 26.3 mmol), and potassium cyclopropyltrifluoroborate (1.501 g, 10.50 mmol). The reaction mixture was degassed and placed under a nitrogen atmosphere, and then [1,1′-bis(diphenylphosphino)-ferrocene]-dichloropalladium(II) complexed with dichloromethane (CAS#72287-26-4 184 mg, 0.225 mmol) was added. The reaction vessel was sealed and was heated by microwave irradiation at 130° C. for 4 hours. The reaction mixture was then cooled to room temperature, diluted with ethyl acetate and brine and then filtered through a pad of Celite®. The layers of the filtrate were separated and the aqueous layer was extracted two times with ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 100%) to furnish 4-cyclopropyl-1-methyl-1H-indole-2,3-dione; MS: (ES+) m/z 202.4 (M+H)+.
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184 mg
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24 mL
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brine
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8 mL
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